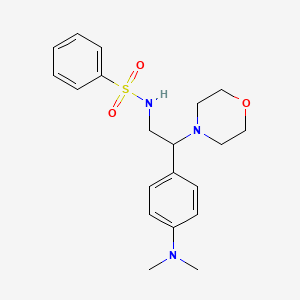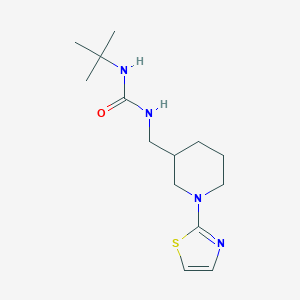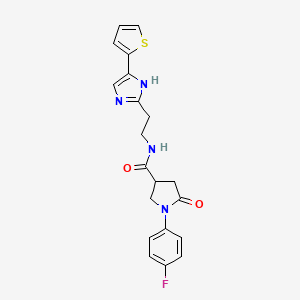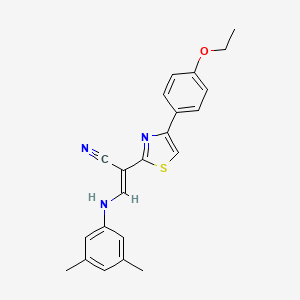
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the sulfonamide group, the morpholinoethyl group, and the dimethylaminophenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially participate in a variety of chemical reactions. Sulfonamides are known to undergo reactions such as hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibitory Activities
A study by Lolak et al. (2020) explored sulfonamides incorporating 1,3,5-triazine motifs, showing antioxidant properties and enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications for related conditions (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antimicrobial and Antituberculosis Properties
Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. The study highlighted the antimycobacterial potential of these compounds, indicating their utility in addressing tuberculosis, with specific derivatives showing high activity levels (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Carbonic Anhydrase Inhibition for Anticancer Applications
Research by Lolak et al. (2019) presented novel ureido benzenesulfonamides with 1,3,5-triazine moieties as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is associated with tumor progression and metastasis. The compounds exhibited selectivity and potency, suggesting a promising avenue for anticancer and antimetastatic drug development (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Anticancer Agent Development
A study by Kumar et al. (2021) focused on the synthesis and evaluation of a novel compound as an anti-breast cancer agent. The compound showed promising activity against MCF-7 breast cancer cell lines, with molecular docking studies supporting its potential binding efficacy to the estrogen receptor, offering insights into the development of new anticancer therapies (Kumar, Kumar, Barnwal, & Singh, 2021).
Enzyme Inhibition for Alzheimer's Disease
Abbasi et al. (2018) synthesized a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their acetylcholinesterase inhibitory activity. The study identified compounds with potential therapeutic effects for Alzheimer’s disease, highlighting their role in developing treatments for neurodegenerative disorders (Abbasi, Hassan, Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Orientations Futures
Future research on this compound could involve further exploration of its potential antibacterial properties, as well as investigation into other possible applications. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)18-10-8-17(9-11-18)20(23-12-14-26-15-13-23)16-21-27(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVPVGEGUHOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2715021.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)
![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)


![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)
![3-Benzyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2715030.png)
